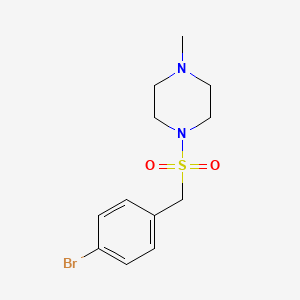

1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine

Description

Significance of the Piperazine (B1678402) Core in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast number of approved drugs. researchgate.netbohrium.com Its prevalence can be attributed to several key properties that make it an attractive component for drug design. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups to modulate a compound's physicochemical properties and biological activity. researchgate.netbohrium.com This structural versatility enables the optimization of parameters such as solubility, lipophilicity, and metabolic stability, which are crucial for favorable pharmacokinetic profiles.

Furthermore, the piperazine nucleus can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The basic nature of the piperazine nitrogens allows for the formation of salt forms, which can improve a drug's solubility and bioavailability. This inherent "drug-like" character has led to the incorporation of the piperazine core in a multitude of therapeutic classes, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netbohrium.com

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

| Therapeutic Area | Example Drug(s) |

|---|---|

| Antipsychotics | Clozapine, Olanzapine |

| Antidepressants | Trazodone, Nefazodone |

| Antihistamines | Cetirizine, Levocetirizine |

| Anticancer Agents | Imatinib, Dasatinib |

| Antiviral Agents | Indinavir, Ritonavir |

Role of Sulfonamide and Sulfonyl Moieties in Bioactive Compounds

The sulfonamide functional group (-SO₂NR₂) has a long and storied history in medicinal chemistry, dating back to the discovery of the antibacterial sulfa drugs. ekb.eg This moiety is a key structural feature in a wide array of therapeutic agents, demonstrating a remarkable diversity of pharmacological activities. ekb.eghilarispublisher.com The sulfonyl group ( -SO₂-) itself is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets. The non-ionizable nature of the sulfonamide nitrogen at physiological pH contributes to improved cell membrane permeability.

Sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases. ekb.egnih.gov Their ability to mimic the transition state of enzymatic reactions or to bind to allosteric sites makes them valuable pharmacophores in drug design. The therapeutic applications of sulfonamide-containing drugs are extensive and include diuretics, antidiabetic agents, anti-inflammatory drugs, and anticonvulsants. ekb.eg

Overview of N-Substituted Piperazine Sulfonamides in Academic Literature

The combination of the piperazine ring and the sulfonamide group into a single molecular entity, the N-substituted piperazine sulfonamide, has been a fruitful area of research in medicinal chemistry. hilarispublisher.comresearchgate.net The synthesis of these compounds is generally straightforward, often involving the reaction of a piperazine derivative with a sulfonyl chloride. hilarispublisher.comresearchgate.net This synthetic accessibility has allowed for the creation of large libraries of analogues for structure-activity relationship (SAR) studies.

Academic literature is replete with examples of N-substituted piperazine sulfonamides exhibiting a broad range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. hilarispublisher.comresearchgate.net The specific biological activity is highly dependent on the nature of the substituents on both the piperazine ring and the sulfonyl group. This modularity allows for the fine-tuning of the pharmacological profile to achieve desired potency and selectivity.

Table 2: Reported Biological Activities of N-Substituted Piperazine Sulfonamides

| Biological Activity | Reference(s) |

|---|---|

| Antimicrobial | hilarispublisher.comresearchgate.net |

| Anticancer | hilarispublisher.comnih.gov |

| Anti-inflammatory | hilarispublisher.com |

| Antiviral | hilarispublisher.com |

| Carbonic Anhydrase Inhibition | nih.gov |

Contextualization of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine within Emerging Therapeutic Areas

The specific compound, this compound, represents a synthetically accessible derivative within the N-substituted piperazine sulfonamide class. Its structure features a 4-bromobenzyl group attached to the sulfonyl moiety and a methyl group on the distal nitrogen of the piperazine ring. The presence of the bromine atom on the benzyl (B1604629) ring offers a potential site for further chemical modification and can influence the compound's lipophilicity and binding interactions.

While specific, in-depth biological studies on this compound are not extensively detailed in publicly available literature, its structural motifs suggest potential for investigation in several emerging therapeutic areas. For instance, compounds with similar bromophenyl sulfonyl structures have been explored for their antimicrobial and anticancer activities. mdpi.com The N-methylpiperazine moiety is also a common feature in centrally acting agents, suggesting a potential for neurological applications. nih.gov

The exploration of compounds like this compound is often driven by high-throughput screening campaigns and computational modeling to identify novel hits for specific biological targets. Its chemical structure serves as a template that can be systematically modified to optimize for potency, selectivity, and pharmacokinetic properties against a variety of disease targets. Further research is warranted to fully elucidate the therapeutic potential of this and related sulfonyl piperazine derivatives in the context of modern drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methylsulfonyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-14-6-8-15(9-7-14)18(16,17)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORQFUSJAYVTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine Scaffold

The primary and most direct method for constructing the this compound core structure involves the formation of a sulfonamide bond between a suitable sulfonyl chloride precursor and 1-methylpiperazine (B117243).

The synthesis of piperazine (B1678402) sulfonamide analogs is commonly achieved through the nucleophilic substitution reaction between a substituted sulfonyl chloride and a piperazine derivative. In the case of this compound, the key reaction involves coupling (4-bromobenzyl)sulfonyl chloride with 1-methylpiperazine. The nitrogen atom of the 1-methylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the displacement of the chloride leaving group and the formation of a stable sulfur-nitrogen bond, yielding the desired sulfonamide product.

This approach is a cornerstone in the synthesis of a wide array of sulfonamide-containing compounds. nih.govnih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion. The general applicability of this method allows for the synthesis of diverse libraries of sulfonyl piperazine analogs by varying the substituents on both the sulfonyl chloride and the piperazine components. nih.govresearchgate.net

General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound via nucleophilic substitution.

The efficiency and yield of the sulfonamide formation are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. researchgate.netscielo.br

For the synthesis of sulfonyl piperazines, solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are often employed. researchgate.net The selection of the base is also critical; common choices include organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate. nih.gov The temperature can range from 0 °C to reflux, depending on the reactivity of the specific substrates. nih.gov Systematic optimization of these variables is crucial for maximizing the product yield and minimizing the formation of impurities. researchgate.net

Below is a representative data table illustrating how reaction conditions can be varied to optimize the yield of a target sulfonamide.

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | TEA (1.5) | 0 to RT | 12 | 65 |

| 2 | THF | TEA (1.5) | RT | 12 | 78 |

| 3 | Acetonitrile | TEA (1.5) | RT | 12 | 72 |

| 4 | THF | DIPEA (1.5) | RT | 12 | 85 |

| 5 | THF | K₂CO₃ (2.0) | 50 | 8 | 81 |

| 6 | THF | DIPEA (1.5) | 50 | 6 | 92 |

Precursor Chemistry and Analog Generation

The this compound scaffold contains a reactive handle—the bromine atom—which is ideal for further chemical modification to generate a diverse range of analogs.

A related but structurally distinct compound, 1-((4-bromophenyl)sulfonyl)-4-methylpiperazine, serves as a valuable intermediate in multi-step synthetic sequences. nih.govbldpharm.com In this precursor, the sulfonyl group is directly attached to the bromophenyl ring. This arrangement allows for initial formation of the robust sulfonamide bond, followed by subsequent reactions targeting the C-Br bond. This strategy is advantageous as the sulfonamide group is generally stable under a variety of reaction conditions, including those used for cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in pharmaceutical synthesis. researchgate.netnih.gov The bromine atom on the phenyl ring of the piperazine-sulfonyl scaffold is an excellent substrate for these transformations. nobelprize.org Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to replace the bromine atom with a wide variety of functional groups. fiveable.meresearchgate.net This allows for the systematic modification of the molecule's properties by introducing different aryl, alkyl, alkynyl, or amino substituents. The versatility of these reactions enables the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species, which undergoes oxidative addition into the aryl-bromide bond, followed by transmetalation and reductive elimination to form the new bond and regenerate the catalyst. nobelprize.org

| Coupling Reaction | Coupling Partner | Resulting Moiety (R) | Catalyst/Ligand Example |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl | Pd(PPh₃)₄ |

| Heck | Alkene | Substituted Alkene | Pd(OAc)₂ |

| Sonogashira | Terminal Alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | R-NH₂ | Amino | Pd₂(dba)₃, XPhos |

| Stille | R-Sn(Bu)₃ | Aryl, Vinyl | Pd(PPh₃)₄ |

Divergent Synthesis Approaches to Related Piperazine-Sulfonyl Analogs

Divergent synthesis is a powerful strategy for rapidly accessing a wide range of structurally related compounds from a common intermediate. researchgate.netrsc.org In the context of piperazine-sulfonyl analogs, this can be achieved by starting with either a versatile piperazine building block or a multi-functional sulfonyl chloride.

For example, 1-((4-bromophenyl)sulfonyl)piperazine (B60929) can be used as a common precursor. researchgate.net One path involves N-alkylation with various alkyl halides to introduce diversity at the N4 position of the piperazine ring. A second, parallel path involves using the bromine atom as a site for diversification through the palladium-catalyzed cross-coupling reactions described previously. nih.gov This dual-functional intermediate allows for the independent modification of two different parts of the molecule, leading to a large and diverse library of analogs from a single starting material. This approach is highly efficient for exploring the chemical space around the core piperazine-sulfonyl scaffold. cymitquimica.com

Advanced Characterization and Structural Analysis in Academic Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

No specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopic data has been published in academic literature for 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine. The elucidation of its chemical structure through these techniques would require experimental analysis, which has not been reported.

X-ray Crystallography for Detailed Molecular Architecture

There is no available information on the crystal structure of this compound from X-ray crystallography studies.

Single Crystal Diffraction Studies for Structural Insights

No single crystal diffraction studies for this compound have been found in the public domain. Consequently, insights into its precise bond lengths, bond angles, and conformation are not available.

Analysis of Intermolecular Interactions via Fingerprint Plots

Without crystallographic data, an analysis of intermolecular interactions using techniques such as Hirshfeld surface analysis and the generation of fingerprint plots is not possible.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand (the small molecule) and a target protein.

To understand the potential mechanism of action of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine, molecular docking simulations would be performed against various biological targets. Proteins such as survivin and tubulin, as well as DNA, are common targets in cancer research. The simulation would predict the binding affinity, typically expressed in kcal/mol, and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target protein's binding site. For example, the sulfonyl group could act as a hydrogen bond acceptor, while the bromobenzyl and methylpiperazine moieties could engage in hydrophobic and other non-covalent interactions.

Hypothetical Binding Affinity Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Survivin | -8.5 | LYS54, GLU92, PHE101 |

| DNA (Minor Groove) | -7.2 | A:T base pairs |

| Tubulin (Colchicine site) | -9.1 | VAL238, LYS254, ASN349 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not available.

Standard molecular docking often treats the protein target as a rigid structure. However, in reality, proteins are flexible. Induced fit docking (IFD) accounts for this flexibility by allowing the protein's binding site to change its conformation upon ligand binding. Following docking, molecular dynamics (MD) simulations can be employed to simulate the movement of atoms in the ligand-protein complex over time. This provides a more dynamic and realistic view of the binding stability and conformational changes, helping to validate the docking poses and refine the understanding of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. By creating a library of analogs of this compound with varied substituents, a QSAR model could be developed. This model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

In Silico Prediction of Pharmacokinetic Properties (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico tools can predict these properties for this compound without the need for initial laboratory experiments. These predictions would assess its drug-likeness based on criteria such as Lipinski's rule of five, which evaluates molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Predicted ADME Properties for this compound

| Property | Predicted Value (Illustrative) |

| Molecular Weight | 347.29 g/mol |

| LogP (Lipophilicity) | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Electrostatic Potential Mapping

Conformational analysis involves identifying the low-energy, stable three-dimensional arrangements of a molecule. For this compound, this would involve exploring the rotational freedom around its single bonds to determine its preferred shape. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. This information is valuable for understanding how the molecule will interact with its biological target.

Absolute Free Energy of Perturbation Techniques

Absolute free energy of perturbation (FEP) is a rigorous computational method used to calculate the binding free energy of a ligand to a protein. This technique involves a series of simulations where the ligand is gradually "annihilated" or "grown" in the binding site and in solution. The difference in the free energy of these two processes provides a highly accurate prediction of the binding affinity. While computationally expensive, FEP can provide valuable insights into the thermodynamics of binding for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on the Aryl/Benzyl (B1604629) Ring on Biological Activity

The nature and position of substituents on the aryl/benzyl ring of piperazine (B1678402) derivatives are pivotal in determining their biological efficacy. Modifications to this ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Influence of Halogenation (e.g., Bromine Position) on Reactivity and Potency

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties. The inclusion of halogen atoms, such as bromine, on the benzyl ring can enhance properties like oral absorption, cell membrane permeability, and metabolic resistance by altering lipophilicity. mdpi.com In the case of 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine, the bromine atom is located at the para-position (position 4) of the benzyl ring.

The position of the halogen is crucial. Studies on other arylpiperazines have shown that the location of substituents can lead to significant differences in biological activity. While specific studies on the positional isomers of the bromo-substituent for this exact compound are not detailed in the provided literature, general principles of medicinal chemistry suggest that moving the bromine to the ortho- or meta-positions would alter the molecule's electronic distribution and steric profile, likely leading to a different potency and target-binding affinity. For instance, an ortho substituent can introduce conformational restrictions that are absent with a para substituent.

The bromine atom's electron-withdrawing nature influences the reactivity of the aromatic ring and the properties of the benzylic position. This electronic effect can impact the molecule's interaction with receptor sites.

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the aryl ring are a key determinant of biological activity. Substituents are broadly classified as electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). ucalgary.ca

Electron-Withdrawing Groups (EWGs): The bromine atom on the benzyl ring of this compound acts as a weak electron-withdrawing group through induction, while also having a weak donating effect through resonance. EWGs, which also include nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the aromatic system. mdpi.comucalgary.ca In some series of arylpiperazine compounds, the presence of strong EWGs on the phenyl ring para to the piperazine has been shown to significantly reduce binding affinity for certain receptors, such as 5-HT(1A) and D(2A) receptors. nih.gov This suggests that for specific targets, a high electron density on the aryl ring is favorable for activity.

Electron-Donating Groups (EDGs): Conversely, EDGs such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups increase the electron density of the π-system. mdpi.comucalgary.ca Replacing the bromine atom with an EDG would be expected to significantly alter the compound's biological profile. For example, the increased electron density might enhance π-π stacking interactions with aromatic residues in a protein's active site or alter the pKa of the piperazine nitrogens. mdpi.com

The table below illustrates the classification of various substituents and their general effects on the aryl ring.

| Substituent Group | Classification | General Electronic Effect on Aryl Ring | Potential Impact on Biological Activity |

| -Br (Bromine) | Electron-Withdrawing (Weak) | Decreases electron density | Can modulate receptor affinity and improve pharmacokinetic properties. mdpi.comnih.gov |

| -NO₂ (Nitro) | Electron-Withdrawing (Strong) | Strongly decreases electron density | May significantly reduce binding at certain receptors. nih.gov |

| -CH₃ (Methyl) | Electron-Donating | Increases electron density | Can enhance hydrophobic interactions and alter bioavailability. mdpi.com |

| -OCH₃ (Methoxy) | Electron-Donating | Increases electron density | Can alter binding mode and solubility. mdpi.com |

Role of the Sulfonyl Linker in Molecular Recognition and Biological Activity

The sulfonyl (-SO₂-) group serves as a critical linker between the 4-bromobenzyl and the 4-methylpiperazine moieties. Unlike a carbonyl linker, the sulfonyl group is not planar, which imparts conformational flexibility to the molecule. rsc.org This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation to fit into a binding site.

Influence of Piperazine N-Substitutions (e.g., Methyl vs. Ethyl) on Biological Profiles

The piperazine ring is a "privileged" structure in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates due to its two nitrogen atoms, which can be protonated, thereby increasing water solubility. nih.gov The substituent on the N-4 nitrogen of the piperazine ring plays a significant role in defining the compound's biological profile.

In this compound, this substituent is a methyl group. The size and nature of this N-substituent can influence:

Basicity: The substituent affects the pKa of the N-4 nitrogen, which in turn influences the ionization state of the molecule at physiological pH. This is critical for solubility and interaction with biological targets.

Steric Hindrance: The bulk of the substituent can affect how the molecule fits into a binding pocket.

Lipophilicity: Larger alkyl groups, like ethyl, would increase the lipophilicity of the molecule compared to a methyl group, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

While direct comparative studies between methyl and ethyl substitutions for this specific compound are not available in the provided results, SAR studies on other piperazine-containing series often show that even a small change from a methyl to an ethyl group can lead to a significant change in potency or selectivity. The methyl group is often favored for its ability to increase hydrophobicity without adding excessive bulk. mdpi.com

The table below summarizes the potential effects of different N-substitutions on the piperazine ring.

| N-Substituent | Relative Size | Potential Effect on Lipophilicity | Potential Impact on Biological Profile |

| -H (Hydrogen) | Smallest | Lower | May lead to different binding interactions; molecule can act as H-bond donor. |

| -CH₃ (Methyl) | Small | Moderate Increase | Often provides a good balance of potency and favorable ADME properties. mdpi.com |

| -CH₂CH₃ (Ethyl) | Medium | Higher Increase | Increased lipophilicity may improve membrane permeability but could also lead to non-specific binding. |

Correlation of Intermolecular Interactions with Structural Features

Hydrogen Bonds: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. researchgate.net The piperazine nitrogens can also act as hydrogen bond acceptors.

Halogen Bonds: The bromine atom on the benzyl ring is capable of forming halogen bonds with electron-rich atoms like oxygen or nitrogen in a receptor, which is a specific type of non-covalent interaction that can contribute to binding affinity.

π-Interactions: The bromobenzyl aromatic ring can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) or C-H···π interactions. nih.gov

Hydrophobic Interactions: The methyl group on the piperazine and the benzyl ring contribute to the molecule's hydrophobicity, allowing for favorable interactions with non-polar pockets in a protein.

Crystal structure analyses of similar molecules, such as 1,4-bis(4-cyanobenzyl)piperazine, have revealed the importance of weak C—H⋯N and C—H⋯π interactions in determining the solid-state conformation. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) on aryl sulfonyl piperazine derivatives help to identify the positive and negative electrostatic potential regions of the molecule, predicting which parts are likely to engage in specific intermolecular interactions. researchgate.net For instance, negative potential is often localized around the sulfonyl oxygen atoms, highlighting their role as hydrogen bond acceptors. researchgate.net

Role As a Synthetic Intermediate and Chemical Probes in Academic Research

Utilization of 1-((4-Bromophenyl)sulfonyl)-4-methylpiperazine as a Building Block for Complex Molecules

While specific, high-yield synthetic routes starting from 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine to produce complex, named molecules are not extensively documented in readily accessible academic literature, the inherent reactivity of its functional groups provides a clear theoretical basis for its use as a building block. The presence of the bromine atom on the phenyl ring makes it a prime candidate for a variety of cross-coupling reactions.

Chemists can leverage this feature to introduce a wide array of substituents, thereby creating a library of analogues with diverse properties. For instance, Suzuki, Stille, and Sonogashira coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. This would allow for the introduction of alkyl, aryl, or heteroaryl groups, significantly increasing the molecular complexity and enabling the exploration of a broader chemical space.

Furthermore, the piperazine (B1678402) nitrogen atom, while functionalized with a methyl group, still possesses a lone pair of electrons and can participate in various chemical transformations. Although the sulfonyl group is electron-withdrawing and reduces the nucleophilicity of the adjacent nitrogen, under appropriate conditions, further functionalization could be envisioned.

The following table outlines potential synthetic transformations for this compound:

| Reaction Type | Potential Reagents | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Biaryl system |

| Stille Coupling | Organostannanes, Palladium catalyst | Aryl-substituted compound |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Aryl-amine |

These potential transformations underscore the compound's latent utility as a scaffold for generating diverse molecular architectures, a crucial step in the early stages of drug discovery.

Design and Synthesis of Derivatives for Specific Biological Probe Applications

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The design of such probes often involves the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto a scaffold that has an affinity for a specific biological target.

The structure of this compound offers a viable starting point for the synthesis of such probes. The bromobenzyl moiety can serve as a handle for the attachment of these reporter groups through the cross-coupling reactions mentioned previously. For example, a fluorescent dye containing a boronic acid or a terminal alkyne could be coupled to the scaffold, yielding a fluorescent probe.

The design strategy for such a probe would involve:

Identifying a biological target of interest: The piperazine and sulfonyl moieties are present in various bioactive molecules, suggesting that derivatives of this scaffold could interact with a range of biological targets.

Computational modeling: In silico docking studies could be performed to predict the binding of virtual derivatives to the target protein.

Synthesis: The most promising virtual hits would then be synthesized, incorporating a suitable reporter group.

In vitro evaluation: The synthesized probes would be tested for their affinity to the target and their ability to generate a detectable signal.

While specific examples of biological probes derived from this compound are not prevalent in the literature, the principles of chemical probe design strongly support its potential in this area.

Strategies for Scaffold Hopping and Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while retaining the key pharmacophoric features responsible for biological activity. This approach can lead to the discovery of new intellectual property, improved pharmacokinetic properties, and novel structure-activity relationships (SAR).

The this compound scaffold itself could be a result of a scaffold hopping exercise from a known bioactive molecule. Conversely, it can serve as the starting point for further scaffold hopping endeavors. For instance, the piperazine ring could be replaced with other cyclic amines, such as piperidine (B6355638) or morpholine, to explore new chemical space and potentially improve properties like selectivity or metabolic stability.

Lead optimization is the iterative process of modifying the structure of a promising lead compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. If a derivative of this compound were identified as a hit in a biological screen, several lead optimization strategies could be employed:

Modification of the bromophenyl ring: The bromine atom could be replaced with other substituents (e.g., chlorine, fluorine, cyano, or small alkyl groups) to fine-tune electronic and steric properties, potentially improving target engagement.

Alteration of the linker: The sulfonyl group could be replaced with other linking moieties, such as an amide or an ether, to modulate the flexibility and hydrogen bonding capacity of the molecule.

Substitution on the piperazine ring: The methyl group on the piperazine nitrogen could be replaced with other alkyl or functionalized groups to explore additional interactions with the biological target or to modify solubility and metabolic stability.

The systematic application of these strategies would allow for the development of a detailed SAR, guiding the design of more potent and drug-like compounds.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for Piperazine-Sulfonyl Compounds

The inherent structural motifs of 1-((4-bromobenzyl)sulfonyl)-4-methylpiperazine suggest a range of potential biological targets that warrant investigation. The piperazine (B1678402) core is a well-established pharmacophore that interacts with a variety of receptors and enzymes, while the sulfonyl group can engage in critical hydrogen bonding and other non-covalent interactions within protein binding pockets.

Future research should prioritize screening this compound and its close analogs against emerging therapeutic targets where piperazine-sulfonyl derivatives have shown promise. Key areas of interest include:

Neurodegenerative and Psychiatric Disorders: Arylpiperazine derivatives have been extensively studied for their activity on central nervous system (CNS) targets. researchgate.netmdpi.comnih.gov Building on this, novel investigations could focus on:

Nicotinic Acetylcholine Receptors (nAChRs): Sulfonylpiperazine analogs have been identified as negative allosteric modulators of human neuronal nAChRs, which are implicated in conditions like Alzheimer's disease, Parkinson's disease, and addiction. nih.govnih.gov Screening this compound for activity at various nAChR subtypes could uncover novel modulators.

Dopamine (B1211576) and Sigma Receptors: The arylpiperazine scaffold is a known ligand for dopamine (D2/D3) and sigma (S1/S2) receptors, which are key targets in the treatment of schizophrenia, depression, and other neurological disorders. rsc.orgnih.govrsc.org The specific substitution pattern of the target compound could offer unique selectivity and functional activity profiles at these receptors.

Infectious Diseases: The sulfonylpiperazine scaffold has demonstrated activity against various pathogens, opening avenues for the development of new anti-infective agents.

Antimalarial Targets: Recent studies have identified sulfonylpiperazine compounds that prevent Plasmodium falciparum invasion of red blood cells by interfering with the actin-1/profilin interaction. plos.orguib.nonih.gov This presents a novel and compelling target for which this compound could be a valuable starting point.

Antiviral Enzymes: N-benzyl-1-(phenylsulfonyl)piperazine derivatives have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase enzyme. nih.gov This suggests that the title compound could be evaluated against a panel of viral polymerases and proteases.

Oncology: The arylpiperazine moiety is present in a number of anticancer agents. mdpi.comresearchgate.net Future studies could explore the antiproliferative activity of this compound against a diverse panel of cancer cell lines, with a focus on identifying novel mechanisms of action or targets. mdpi.com

A proposed starting point for target exploration is summarized in the table below:

| Therapeutic Area | Potential Biological Target Class | Rationale |

| Neurodegeneration | Neuronal Nicotinic Receptors | Known activity of sulfonylpiperazine analogs. nih.govnih.gov |

| Neuropsychiatry | Dopamine & Sigma Receptors | Established activity of the arylpiperazine scaffold. rsc.orgnih.gov |

| Infectious Disease | Plasmodium falciparum actin-1/profilin | Demonstrated antimalarial activity of sulfonylpiperazines. plos.orguib.no |

| Infectious Disease | Viral Polymerases (e.g., HCV NS5B) | Known inhibitory activity of related structures. nih.gov |

| Oncology | Various (e.g., kinases, tubulin) | General anticancer potential of arylpiperazine derivatives. mdpi.commdpi.com |

Development of Advanced Synthetic Methodologies for Structure-Activity Relationship Studies

To fully exploit the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. These methods will enable the generation of diverse libraries of analogs for comprehensive structure-activity relationship (SAR) studies.

Key areas for synthetic development include:

Combinatorial and Parallel Synthesis: The core structure is amenable to combinatorial approaches. By varying the three key components—the substituted benzylsulfonyl chloride, the piperazine core, and the N-substituent—large libraries of compounds can be rapidly generated. nih.govuniroma1.itnih.govcrsubscription.com This would allow for a systematic exploration of the chemical space around the initial scaffold. For example, parallel synthesis techniques could be employed to create a matrix of analogs where different aryl sulfonyl chlorides are reacted with a panel of N-substituted piperazines. mdpi.com

C-H Functionalization: Traditional syntheses of piperazine derivatives often limit substitutions to the nitrogen atoms. Recent advances in C-H functionalization offer the exciting possibility of directly modifying the carbon backbone of the piperazine ring. mdpi.comnsf.govdoaj.org Applying these methods would introduce unprecedented structural diversity, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

Scaffold Hopping and Bioisosteric Replacement: While maintaining the core pharmacophoric elements, "scaffold hopping" can be employed to replace the piperazine ring with other cyclic diamines or related heterocyclic systems. nih.gov Additionally, bioisosteric replacement of the sulfonyl group (e.g., with an amide or a reversed sulfonamide) or the bromine atom (with other halogens or electron-withdrawing/donating groups) would provide valuable SAR data.

An overview of potential synthetic diversification strategies is presented below:

| Synthetic Strategy | Point of Diversification | Potential Modifications |

| Combinatorial Synthesis | Benzylsulfonyl moiety | Substitution on the aromatic ring (position, electronics) |

| N-methyl group | Alkyl chains, cyclic systems, functionalized groups | |

| C-H Functionalization | Piperazine ring carbons | Arylation, alkylation, etc. |

| Bioisosteric Replacement | Sulfonyl linker | Amide, ketone, other linkers |

| Bromine atom | Other halogens, CF3, CN, OCH3, etc. |

Application in Chemical Biology as Tool Compounds

Beyond its direct therapeutic potential, this compound can be developed into sophisticated chemical probes to investigate biological systems. mdpi.com The presence of a chemically tractable benzyl (B1604629) bromide moiety (or the potential to re-introduce it or other reactive groups) makes this scaffold particularly suitable for the design of tool compounds.

Future research in this area should focus on:

Affinity-Based Probes: The core scaffold can be derivatized with reporter tags such as fluorophores, biotin (B1667282), or clickable handles (e.g., alkynes or azides) for use in affinity-based protein profiling (AfBPP). nih.gov These probes would enable the identification of novel protein targets in complex biological lysates through pull-down experiments followed by mass spectrometry.

Photoaffinity Labels: The introduction of a photoreactive group (e.g., a diazirine or benzophenone) onto the scaffold would create photoaffinity probes. nih.gov Upon UV irradiation, these probes can covalently cross-link to their target proteins, allowing for the unambiguous identification of binding partners and the mapping of binding sites.

Sulfonyl Exchange Probes: The sulfonyl group itself, particularly if modified to a sulfonyl fluoride, can act as a reactive handle for covalent engagement with nucleophilic residues (e.g., tyrosine, lysine, serine) in protein binding sites. rsc.orgrsc.org This "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry can be used to develop covalent inhibitors or activity-based probes.

The development of such chemical tools would not only help to elucidate the mechanism of action of this compound class but also serve as a broader platform for target discovery and validation. researchgate.net

Potential as Lead Compounds for Pre-clinical Drug Discovery

A lead compound is a chemical starting point for drug discovery that exhibits promising biological activity but may have suboptimal pharmacological properties. danaher.combiobide.com Given the wide range of biological activities associated with the sulfonylpiperazine scaffold, this compound is a strong candidate for lead optimization campaigns. nih.govpatsnap.com

The focus of this future direction would be on the systematic modification of the lead structure to improve efficacy in relevant disease models. This iterative process involves:

SAR-Guided Optimization: Using the synthetic methodologies described in section 8.2, analogs would be designed to enhance potency and selectivity for a chosen biological target. For instance, if initial screening reveals activity against a particular kinase, modifications would be made to improve the IC50 value and reduce off-target kinase activity.

In Vitro Efficacy Models: Optimized compounds would be evaluated in cell-based assays that model a specific disease state. For example, if targeting nAChRs for Alzheimer's disease, compounds would be tested for their ability to modulate acetylcholine-induced calcium influx in neuronal cell lines. nih.gov If targeting malaria, analogs would be assessed for their ability to inhibit red blood cell invasion by P. falciparum in culture. plos.org

Pharmacokinetic Profiling: Early-stage assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be conducted to ensure that optimized compounds have the potential to be effective in vivo.

The ultimate goal of this preclinical phase is to identify a small number of optimized lead compounds with demonstrated efficacy in robust in vitro models, paving the way for further development.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., piperazine ring protons at δ 2.3–3.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 359.04 for CHBrNOS) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .

What is the mechanistic basis for the compound’s potential role in modulating neurotransmitter receptors?

Advanced Research Question

The piperazine ring’s conformation allows it to mimic endogenous neurotransmitters (e.g., serotonin or dopamine). Computational docking studies suggest the bromobenzylsulfonyl group occupies hydrophobic pockets in sigma-1 receptors, while the methylpiperazine nitrogen forms a salt bridge with aspartate residues. Pertussis toxin assays indicate Gi/o protein coupling, implicating downstream cAMP modulation .

How does the bromine substituent affect the compound’s stability and reactivity in aqueous media?

Advanced Research Question

The electron-withdrawing bromine atom increases electrophilicity at the sulfonyl group, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions). Stability studies in PBS (pH 7.4) show a half-life of >24 hours, making it suitable for in vitro assays. However, prolonged light exposure degrades the compound, necessitating storage in amber vials at −20°C .

What strategies are effective in resolving contradictory data regarding the compound’s activity across different receptor subtypes?

Advanced Research Question

Contradictions often arise from assay variability (e.g., cell type, receptor density). To address this:

- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify off-target effects.

- Radioligand Binding Assays : Compare values for sigma-1 vs. sigma-2 receptors to assess selectivity .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain differential binding affinities .

What are the key considerations for designing derivatives to improve metabolic stability?

Advanced Research Question

- Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to reduce enzymatic cleavage.

- Halogen Substitution : Replace bromine with fluorine to enhance oxidative stability while retaining steric bulk.

- Prodrug Strategies : Introduce ester moieties to mask polar groups, improving oral bioavailability .

How can researchers validate the compound’s role in modulating enzyme activity in neurological disorders?

Advanced Research Question

- In Vitro Assays : Measure inhibition of acetylcholinesterase (AChE) or monoamine oxidase (MAO) using Ellman’s reagent or fluorogenic substrates.

- In Vivo Models : Test cognitive effects in transgenic Alzheimer’s mice (e.g., APP/PS1) via Morris water maze.

- PET Imaging : Radiolabel the compound with F to track brain penetration and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.